molecular formula C19H14N2O B14373314 2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 90331-47-8

2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B14373314
CAS No.: 90331-47-8
M. Wt: 286.3 g/mol
InChI Key: YSSNZIJOWGZSIE-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with phenyl groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process has been reported. This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and decrease the reaction time .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms or other substituents with different groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

90331-47-8

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

2,3-diphenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C19H14N2O/c22-19-18-15(12-20-19)11-16(13-7-3-1-4-8-13)17(21-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,22)

InChI Key

YSSNZIJOWGZSIE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N=C2C(=O)N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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